![molecular formula C7H7ClN2O B598987 (E)-2-Chloro-5-methylnicotinaldehyde oxime CAS No. 1203500-13-3](/img/structure/B598987.png)
(E)-2-Chloro-5-methylnicotinaldehyde oxime
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Overview
Description
Oximes are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Synthesis Analysis
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
Oxime esters are synthesized and functionalized based on directed molecular structure design to synthesize an efficient adsorbent with antimicrobial activity . They unfold splendid adsorption capacity at pH=6.0 because of abundant holey structure and mighty chelation for oxime groups .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .Scientific Research Applications
Antidotes for Organophosphate Poisoning
Oximes, including “(E)-2-Chloro-5-methylnicotinaldehyde oxime”, are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They are capable of reactivating the enzyme—acetyl-cholinesterase (AChE), which is crucial in treating OP poisoning .
Pharmaceutical Intermediates
Oximes are important intermediates in the synthesis of several pharmacological derivatives . They play a significant role in the development of new drugs and therapeutic agents .
Antibacterial Agents
Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
Antifungal Agents
Oximes are known for their anti-fungal activities . They can be used in the development of new antifungal drugs and treatments .
Anti-inflammatory Agents
Oximes have anti-inflammatory properties . They can be used in the treatment of various inflammatory disorders, including autoimmune diseases like rheumatoid arthritis .
Antioxidant Agents
Oximes have antioxidant activities . They can help in neutralizing harmful free radicals in the body, thereby contributing to overall health and wellness .
Anticancer Agents
Oximes have anti-cancer activities . They can be used in the development of new anticancer drugs and treatments .
Therapeutic Agents for Pathogenic Diseases
New oxime compounds are considered to be potential drugs for pathogenic diseases . They can be used as adjuvant therapy in various types of cancer and inflammation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHHVLUUMAQPZ-ONNFQVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)Cl)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Chloro-5-methylnicotinaldehyde oxime |
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